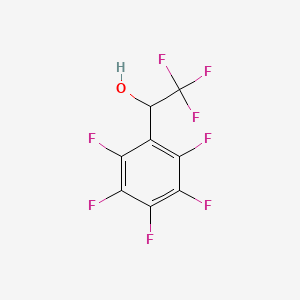

2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol

Description

Properties

Molecular Formula |

C8H2F8O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

2,2,2-trifluoro-1-(2,3,4,5,6-pentafluorophenyl)ethanol |

InChI |

InChI=1S/C8H2F8O/c9-2-1(7(17)8(14,15)16)3(10)5(12)6(13)4(2)11/h7,17H |

InChI Key |

NTKDZHJEWKDSCL-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of pentafluorobenzyl bromide with a suitable nucleophile under controlled conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can convert the compound into different fluorinated derivatives.

Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pentafluorobenzaldehyde or pentafluorobenzoic acid, while substitution reactions can introduce a wide range of functional groups onto the benzene ring.

Scientific Research Applications

2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.

Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.

Mechanism of Action

The mechanism of action of 2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets through various pathways. The presence of multiple fluorine atoms enhances its lipophilicity and ability to penetrate biological membranes. This property is particularly useful in drug design, where the compound can interact with specific enzymes and receptors to exert its effects.

Comparison with Similar Compounds

Comparison with Similar Fluorinated Benzyl Alcohols

Structural and Electronic Differences

The table below compares key structural and electronic features of 2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl Alcohol with related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Electronic Effects | Steric Bulk |

|---|---|---|---|---|---|

| This compound | C₈H₃F₈O | 276.09 | 2,3,4,5,6-F₅; α-CF₃ | Strong electron-withdrawing | High (CF₃ + F₅) |

| 2,3,4,5,6-Pentafluorobenzyl alcohol | C₇H₃F₅O | 198.09 | 2,3,4,5,6-F₅; α-H | Moderate electron-withdrawing | Moderate (F₅ only) |

| 2,3,5,6-Tetrafluorobenzyl alcohol | C₇H₄F₄O | 180.10 | 2,3,5,6-F₄; α-H | Moderate electron-withdrawing | Low (F₄ only) |

| alpha,alpha-Bis(trifluoromethyl)benzyl alcohol | C₉H₅F₆O | 234.13 | α-CF₃; benzene ring unsubstituted | Strong electron-withdrawing | High (two CF₃ groups) |

Sources :

- Electronic Effects : The trifluoromethyl group (-CF₃) and pentafluoro substituents induce strong electron-withdrawing effects, reducing electron density on the benzylic carbon and hydroxyl group. This contrasts with benzyl alcohols bearing electron-donating groups (e.g., -OCH₃, -CH₃), which enhance reactivity in oxidation or etherification .

- Steric Hindrance : The combination of pentafluoro and -CF₃ substituents creates significant steric bulk, which restricts molecular mobility and substrate binding in catalytic systems .

Reactivity in Oxidation Reactions

Studies on catalytic oxidation of benzyl alcohols reveal that bulky substituents drastically reduce reaction efficiency:

- This compound exhibits negligible conversion in oxidation reactions using ZrOx–MnCO₃ catalysts, attributed to steric hindrance impeding substrate binding .

- 2,3,4,5,6-Pentafluorobenzyl alcohol (without -CF₃) shows marginally better performance (e.g., ~15% conversion) due to reduced steric bulk compared to the -CF₃ analog .

- Non-fluorinated analogs (e.g., 4-CH₃ or 4-OCH₃ benzyl alcohols) achieve >90% conversion under identical conditions .

Key Mechanism : Bulky groups hinder the alignment of the alcohol with catalytic active sites, slowing hydride transfer and oxidation .

Etherification and Carbocation Stability

In iron-catalyzed etherification, electron-withdrawing groups destabilize carbocation intermediates:

Biological Activity

Chemical Identity and Structure

2,3,4,5,6-Pentafluoro-alpha-(trifluoromethyl)benzyl alcohol (CAS: 652-21-1) is a highly fluorinated organic compound characterized by its unique structure that includes multiple fluorine substituents. Its molecular formula is with a molecular weight of 266.09 g/mol. The compound features a hydroxyl group (-OH) attached to a benzyl carbon that is further substituted with five fluorine atoms and one trifluoromethyl group (-CF3) .

The biological activity of this compound primarily stems from its interactions with biological molecules. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can influence their pharmacological properties. The presence of multiple fluorine atoms can lead to unique interactions with enzymes and receptors.

Antimicrobial Properties

Research indicates that fluorinated compounds can possess significant antimicrobial activity. For instance, studies have shown that certain highly fluorinated alcohols demonstrate effectiveness against various bacterial strains due to their ability to disrupt cellular membranes or inhibit key metabolic processes .

Case Studies and Research Findings

- Antibacterial Activity : A study highlighted the potential of fluorinated compounds in overcoming antibiotic resistance. Compounds similar to pentafluoro-alpha-(trifluoromethyl)benzyl alcohol exhibited potent activity against resistant strains of bacteria by targeting essential cellular functions .

- Inhibition of Enzymatic Activity : Another research focused on how fluorinated benzyl alcohols could inhibit specific enzymes involved in bacterial cell wall synthesis. The presence of the trifluoromethyl group enhances binding affinity to these enzymes, resulting in effective inhibition .

- Toxicological Studies : Toxicity assessments have shown that while some fluorinated compounds can be effective therapeutics, they may also pose risks due to their persistence in biological systems. Evaluating the safety profiles of such compounds is crucial for their application in medicinal chemistry .

Comparative Biological Activity Table

| Compound Name | CAS Number | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | 652-21-1 | Moderate | Inhibition of cell wall synthesis |

| Fluorinated Benzyl Alcohol (similar structure) | - | High | Membrane disruption |

| Trifluoromethyl Benzyl Alcohol | - | Low | Unknown |

Synthesis and Purification

The synthesis of this compound involves the reaction of trifluoroacetaldehyde with pentafluorophenyl Grignard reagents. The compound can be purified through sublimation techniques which yield high purity levels (up to 95%) .

Synthesis Reaction Overview

- Starting Materials : Bromopentafluorobenzene and trifluoroacetaldehyde.

- Reaction Conditions : Moderately heated sublimation under autogenous pressure.

- Yield : Approximately 53% based on initial reactants.

Q & A

Basic: What are the optimized synthetic routes for 2,3,4,5,6-pentafluoro-alpha-(trifluoromethyl)benzyl alcohol, and how do reaction conditions influence yield?

The synthesis of polyfluorinated benzyl alcohols typically involves multi-step halogen exchange, fluorination, and reduction processes. For example, a related compound, 2,3,5,6-tetrafluorobenzyl alcohol, is synthesized via fluorination of 2,3,5,6-tetrachlorophthalonitrile, followed by hydrolysis, esterification, and NaBH₄ reduction . Adapting this route for the pentafluoro derivative would require substituting chlorination with additional fluorination steps. Key factors include:

- Temperature control : Fluorination reactions often require elevated temperatures (e.g., 80–120°C) to activate halogen exchange.

- Catalyst selection : KF or CsF catalysts improve fluorination efficiency by facilitating nucleophilic substitution .

- Reduction conditions : NaBH₄ in THF or ethanol selectively reduces ester intermediates to alcohols without over-reducing fluorine substituents .

Basic: What analytical techniques are critical for characterizing fluorinated benzyl alcohols, and how are spectral ambiguities resolved?

Characterization relies on a combination of:

- ¹⁹F NMR : Identifies fluorine environments and monitors reaction progress. For example, wild-type liver alcohol dehydrogenase binds 2,3,4,5,6-pentafluorobenzyl alcohol, producing five distinct ¹⁹F NMR peaks corresponding to fluorines in fixed positions .

- GC-MS and IR : GC-MS confirms molecular weight and fragmentation patterns, while IR detects hydroxyl (3200–3600 cm⁻¹) and C-F (1000–1300 cm⁻¹) stretches .

- X-ray crystallography : Resolves structural ambiguities, such as confirming the single binding conformation of the compound in enzyme-substrate complexes .

Advanced: How does this compound interact with alcohol dehydrogenases (ADHs), and what mechanistic insights does this provide?

Studies on horse liver ADH reveal that the compound binds in a single conformation, with restricted mobility due to interactions with Phe93. Key findings:

- Substrate mobility : Wild-type ADH restricts ring-flipping (rate constant ~4 s⁻¹), whereas the Phe93Ala mutant increases mobility (~20,000 s⁻¹), altering catalytic efficiency .

- Hydride transfer kinetics : The Phe93Ala mutation reduces hydride transfer rates by 7.4-fold (oxidation) and 130-fold (reduction), highlighting the role of steric preorganization in catalysis .

- Structural data : X-ray crystallography shows the pentafluorobenzyl group occupies a well-defined hydrophobic pocket, stabilizing the transition state .

Advanced: How do steric and electronic effects of fluorine substituents influence oxidation reactions of this compound?

- Steric hindrance : Bulky substituents (e.g., 2,3,4,5,6-pentafluoro) reduce oxidation rates. For example, MnO₂-based nanocomposites show decreased activity in oxidizing sterically hindered benzyl alcohols due to limited substrate access to active sites .

- Electronic effects : Fluorine’s electron-withdrawing nature increases alcohol acidity, facilitating deprotonation in base-catalyzed oxidations. However, excessive fluorination can destabilize transition states, offsetting kinetic benefits .

Advanced: How is this compound utilized as a derivatization agent in mass spectrometry, and what methodological advantages does it offer?

The compound’s derivatives, such as O-(2,3,4,5,6-pentafluoro-benzyl)hydroxylamine (PFBHA), enhance sensitivity in LC-ESI-MS analysis. Applications include:

- Carbohydrate analysis : PFBHA reacts with carbonyl groups in oxidized sugars (e.g., 5-oxo-D-galactose), forming stable oxime derivatives detectable at sub-ppm levels .

- Workflow optimization : Derivatization improves chromatographic retention and ionization efficiency, critical for low-abundance analytes in complex matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.